![molecular formula C23H16N2O3 B14077214 4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid CAS No. 486994-80-3](/img/structure/B14077214.png)
4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring. This compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between benzaldehyde derivatives and active methylene compounds, followed by a Michael addition reaction. The reaction conditions often involve the use of catalysts such as L-proline and solvents like ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Benzoic acid, 4-hydroxy-3,5-dimethoxy-:
Benzoic acid, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-: This compound is structurally similar but features different substituents on the pyrazole ring.
Uniqueness: The uniqueness of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Propiedades
Número CAS |
486994-80-3 |
|---|---|
Fórmula molecular |
C23H16N2O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-(4-benzylidene-5-oxo-3-phenylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22-20(15-16-7-3-1-4-8-16)21(17-9-5-2-6-10-17)24-25(22)19-13-11-18(12-14-19)23(27)28/h1-15H,(H,27,28) |
Clave InChI |
YZGAFDMUVGWMMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


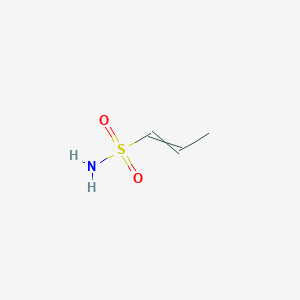
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
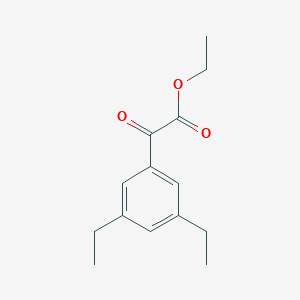
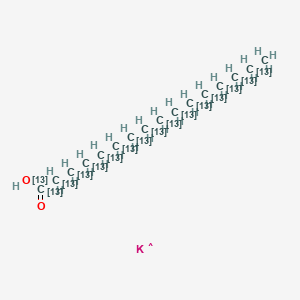

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
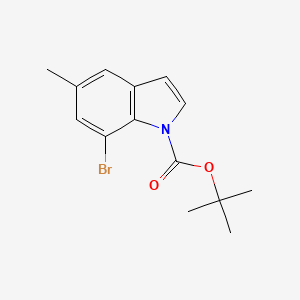
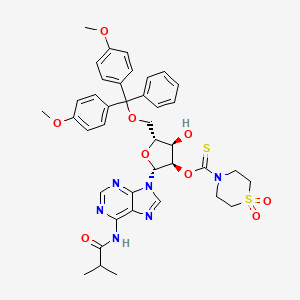
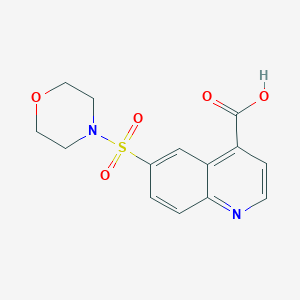

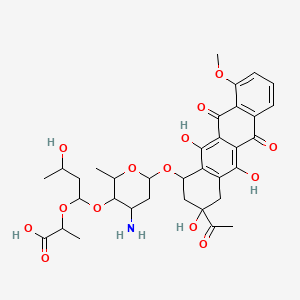


![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
